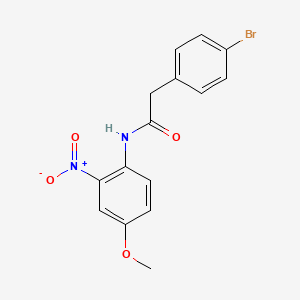
1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol, also known as DPBE, is a compound that has been extensively studied for its potential use in various scientific research applications. DPBE is a chiral molecule that contains both a benzimidazole and an alcohol functional group, which makes it a versatile molecule for use in different fields of research.
Mecanismo De Acción
The mechanism of action of 1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes involved in cell proliferation and survival. 1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells, 1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol has also been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol in lab experiments is its versatility. 1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol can be used in a variety of different assays and experiments, making it a valuable tool for researchers in different fields. However, one of the limitations of using 1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol. One promising area of research is the development of new cancer therapies based on the compound. Another potential area of research is the development of new drugs for the treatment of diabetes and other metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol and its potential applications in other fields of research.
Métodos De Síntesis
The synthesis of 1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol can be achieved through a variety of methods, including the reaction of 1-phenyl-1H-benzimidazole-2-carboxylic acid with phenylmagnesium bromide, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 1-phenyl-1H-benzimidazole-2-carbaldehyde with diphenylacetic acid, followed by reduction with sodium borohydride.
Aplicaciones Científicas De Investigación
1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. 1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
1,1-diphenyl-2-(1-phenylbenzimidazol-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O/c30-27(21-12-4-1-5-13-21,22-14-6-2-7-15-22)20-26-28-24-18-10-11-19-25(24)29(26)23-16-8-3-9-17-23/h1-19,30H,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJPHOYJFQBRHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3N2C4=CC=CC=C4)(C5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5215381.png)


![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(4-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5215394.png)



![3-(3-{1-[(1-ethyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)-4-methylpyridine](/img/structure/B5215432.png)

![1-(4-chlorobenzyl)-N-[2-(2-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5215452.png)
![3-(aminocarbonyl)-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B5215457.png)
![2-({5-[3,5-bis(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5215460.png)
![3-({[3-(butoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5215473.png)
![2-{[4-(2-isoxazolidinylcarbonyl)-1,3-oxazol-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5215484.png)